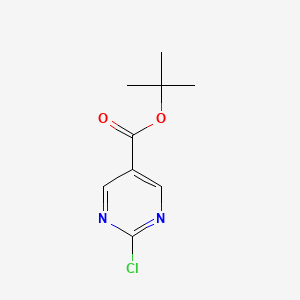

Tert-butyl 2-chloropyrimidine-5-carboxylate

Description

Properties

Molecular Formula |

C9H11ClN2O2 |

|---|---|

Molecular Weight |

214.65 g/mol |

IUPAC Name |

tert-butyl 2-chloropyrimidine-5-carboxylate |

InChI |

InChI=1S/C9H11ClN2O2/c1-9(2,3)14-7(13)6-4-11-8(10)12-5-6/h4-5H,1-3H3 |

InChI Key |

NCABYXLNTLXYFB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CN=C(N=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-chloropyrimidine-5-carboxylate typically involves the reaction of 2-chloropyrimidine-5-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-chloropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Hydrolysis: The ester group can be hydrolyzed to yield 2-chloropyrimidine-5-carboxylic acid.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles are used under basic conditions.

Hydrolysis: Acidic or basic conditions can be employed, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) can be used.

Major Products Formed

Nucleophilic substitution: Substituted pyrimidine derivatives.

Hydrolysis: 2-chloropyrimidine-5-carboxylic acid.

Oxidation and Reduction: Various oxidized or reduced pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 2-chloropyrimidine-5-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow for modifications that can enhance biological activity.

- Antiviral and Anticancer Agents : Research has indicated that derivatives of this compound exhibit potential as antiviral and anticancer agents. For instance, compounds synthesized from this compound have shown promising results in inhibiting specific cancer cell lines, suggesting a role in targeted cancer therapy .

Agrochemicals

This compound is also utilized in the development of agrochemicals. Its derivatives are being investigated for their efficacy as herbicides and fungicides due to their ability to interact with specific biological targets in plants.

- Case Study : A study demonstrated that certain derivatives of this compound exhibited significant herbicidal activity against common agricultural weeds, indicating its potential application in crop protection .

Organic Synthesis

In organic chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and cyclization reactions.

- Reactivity Profile :

Data Tables

| Application Area | Description | Example Outcomes |

|---|---|---|

| Medicinal Chemistry | Intermediate for synthesizing pharmaceuticals | Potential anticancer agents |

| Agrochemicals | Development of herbicides and fungicides | Significant activity against agricultural weeds |

| Organic Synthesis | Building block for complex organic molecules | Diverse pyrimidine derivatives |

Mechanism of Action

The mechanism of action of tert-butyl 2-chloropyrimidine-5-carboxylate involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Structural and Physical Properties

Key structural analogs differ in ester groups (methyl, ethyl) or substituents (alkyl chains vs. carboxylates). Below is a comparative table:

Key Observations :

- Steric Effects : The tert-butyl group in the target compound increases steric hindrance, reducing reaction rates in nucleophilic substitutions compared to methyl or ethyl esters.

- Stability : Tert-butyl esters resist hydrolysis under basic conditions, whereas methyl esters are more labile, requiring milder conditions for cleavage .

- Cost : Methyl analogs are significantly costlier (e.g., JPY 57,300/g ), likely due to specialized synthesis or purification steps.

Research Findings and Case Studies

- Synthesis Optimization : Ethyl 2,4-dichloropyrimidine-5-carboxylate () was converted to a Boc-protected intermediate with 85% yield, highlighting the efficiency of dichloro-pyrimidines in amination reactions.

- Cost-Benefit Trade-offs : Methyl esters, though reactive, are less favored in large-scale synthesis due to high costs (JPY 57,300/g ), whereas tert-butyl analogs offer scalable stability.

Biological Activity

Tert-butyl 2-chloropyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and therapeutic implications of this compound, drawing from diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the chlorination of pyrimidine derivatives followed by esterification. The structural characteristics of this compound include a chlorinated pyrimidine ring and a tert-butyl ester group, which may influence its solubility and biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. For instance, compounds with similar structures have shown significant inhibitory effects on various cancer cell lines. In vitro assays have demonstrated that certain pyrimidines can induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells.

A comparative analysis of related compounds revealed that some pyrimidine derivatives possess IC50 values in the nanomolar range against specific cancer types, indicating strong antiproliferative activity. For example, one study reported an IC50 of 0.126 μM against the MDA-MB-231 triple-negative breast cancer cell line, showcasing a promising therapeutic window for selective targeting of cancer cells over normal tissues .

The mechanism by which this compound exerts its biological effects may involve modulation of key signaling pathways associated with tumor growth and metastasis. Pyrimidine derivatives have been shown to inhibit critical enzymes involved in cell proliferation and survival, such as matrix metalloproteinases (MMPs) and various kinases. For instance, some studies have indicated that similar compounds can effectively inhibit EGFR phosphorylation and induce cell cycle arrest at the G2/M phase .

Pharmacokinetics and Drug-Like Properties

The pharmacokinetic profile of this compound is crucial for its potential therapeutic applications. Research indicates that certain pyrimidine derivatives exhibit high plasma stability and low metabolic degradation when incubated with liver microsomes, suggesting favorable pharmacokinetic properties. For example, one compound demonstrated over 98% stability in human plasma after two hours .

Table 1: Pharmacokinetic Properties of Pyrimidine Derivatives

| Compound | Plasma Stability (%) | Microsomal Stability (%) | CYP Inhibition (%) |

|---|---|---|---|

| 10a | 99.9 (0.5h), 98.0 (2h) | 96.6 | >60 (all tested) |

| This compound | TBD | TBD | TBD |

Note: TBD indicates data yet to be determined.

Case Studies

Several case studies involving related pyrimidine derivatives provide insights into their biological activities:

- Study on MDA-MB-231 Cells : A derivative exhibited significant inhibition of lung metastasis in a mouse model when administered over a period of 30 days. This study underscores the potential for using such compounds in therapeutic strategies against metastatic cancer .

- Inhibition of MMPs : Another study highlighted that certain pyrimidines could inhibit MMP-2 and MMP-9 activities, which are critical in cancer metastasis and invasion processes .

Q & A

Q. What are the recommended synthetic routes for tert-butyl 2-chloropyrimidine-5-carboxylate, and how do reaction conditions influence yield?

Methodology :

- Key Reaction : Nucleophilic substitution or coupling reactions using tert-butyl-protected intermediates. For example, ethyl 2,4-dichloropyrimidine-5-carboxylate can react with tert-butyl-protected amines under basic conditions (e.g., DIPEA in MeCN) to introduce the tert-butyl carbamate group .

- Optimization : Reaction yields depend on solvent choice (e.g., MeCN or DMF), temperature (room temperature vs. elevated), and stoichiometry. For instance, reactions in diethylene glycol dimethyl ether at 100°C for 6 hours achieved 80% yield for similar chlorinated pyrimidines .

- Purification : Use column chromatography with ethyl acetate/hexane gradients or recrystallization from polar aprotic solvents.

Q. How should researchers characterize this compound to confirm structure and purity?

Methodology :

Q. What safety protocols are critical when handling this compound?

Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .

- Hazard Mitigation : Avoid contact with strong oxidizers or bases. Store in amber glass bottles at 2–8°C to prevent degradation .

- First Aid : For skin contact, wash immediately with soap/water; for inhalation, move to fresh air and consult a physician .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound derivatives in nucleophilic substitutions?

Methodology :

- Catalysis : Use phase-transfer catalysts (e.g., TBAB) in biphasic systems (water/organic solvent) to enhance reactivity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, MeCN) improve solubility of intermediates. For example, DMF at 85°C with potassium carbonate increased yields to 87% in analogous pyrimidine syntheses .

- Temperature Control : Gradual heating (e.g., 0–5°C to room temperature) minimizes side reactions in exothermic steps .

Q. How can structural ambiguities in this compound be resolved using crystallographic data?

Methodology :

- Data Collection : Use high-resolution synchrotron X-ray sources for small-molecule crystals.

- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen bonding analysis. For macromolecular complexes, SHELXPRO interfaces with refinement pipelines .

- Validation : Cross-check bond lengths/angles against Cambridge Structural Database (CSD) entries for pyrimidine derivatives.

Q. What structure-activity relationships (SAR) are observed between this compound and its analogs?

Methodology :

- Analog Synthesis : Replace the tert-butyl group with methyl or ethyl carbamates to assess steric effects .

- Biological Assays : Compare inhibition of targets (e.g., DNA-PK) using analogs with trifluoromethyl or methoxy substitutions. For example, trifluoromethyl groups enhance antitumor activity by modulating receptor binding .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to correlate electronic properties (Cl/F substituents) with activity .

Q. How can conflicting literature data on synthesis or properties of this compound be reconciled?

Methodology :

- Reproducibility Tests : Repeat reported procedures (e.g., thionyl chloride-mediated carboxylation ) under controlled conditions.

- Analytical Cross-Validation : Use orthogonal techniques (e.g., HPLC purity checks alongside NMR) to verify claims.

- Meta-Analysis : Compare CAS Registry data (e.g., PubChem entries) to resolve discrepancies in molecular weight or solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.